molecular formula C13H23BO3 B591903 2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1092938-92-5

2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B591903
CAS RN: 1092938-92-5
M. Wt: 238.134
InChI Key: PUJKAJRQPDUAFS-UHFFFAOYSA-N
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Description

2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MCDB) is a novel boron-based compound that has been studied for its potential applications in scientific research. MCDB is a cyclic boronate ester that can be synthesized using a variety of methods. It is a highly reactive compound that is capable of undergoing a variety of chemical transformations, including nucleophilic substitution, addition, and oxidation. MCDB has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. Additionally, possible future directions for research will be discussed.

Scientific Research Applications

Antitumorigenic and Antiangiogenic Effects

Research has identified compounds similar to 2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with potential antitumorigenic and antiangiogenic effects. For instance, studies on catechol estrogens, which share a similar methoxy group, have shown that these compounds can inhibit the growth of cancerous tumors and prevent the formation of new blood vessels that tumors need to grow. This suggests that compounds with methoxycyclohexene could have similar effects and might be used in cancer research or therapy development (Zhu & Conney, 1998).

Catalytic Oxidation for Chemical Synthesis

The structure of this compound suggests its potential in catalytic oxidation processes. Research on the catalytic oxidation of cyclohexene, a related compound, highlights the ability to produce a variety of industrially important intermediates. This research could guide the development of new catalysts or catalytic processes using similar compounds, emphasizing their significance in synthetic chemistry (Cao et al., 2018).

Enhancing Thermoelectric Materials

Compounds with methoxycyclohexene and dioxaborolane groups may also contribute to the development of thermoelectric materials. For example, research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which like dioxaborolane involve oxygen and boron in their structure, has shown significant potential in improving the efficiency of thermoelectric devices. These findings indicate that similar compounds could be explored for their thermoelectric applications, potentially leading to more efficient energy conversion technologies (Yue & Xu, 2012).

Mechanism of Action

Target of Action

The primary targets of 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester, also known as 2-(4-methoxycyclohex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic compounds in chemical reactions. This compound is a boronic ester, which is a versatile intermediate used in the synthesis of a variety of chemical products .

Mode of Action

The compound interacts with its targets through chemical reactions. As a boronic ester, it can undergo transformations into other functional groups, retaining the high enantioenrichment of the starting boronic ester . It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

The affected pathways involve the transformation of the boronic ester moiety into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . These transformations provide access to a broad array of diverse molecules with high enantioselectivity .

Result of Action

The result of the compound’s action is the formation of new chemical bonds and the synthesis of new compounds. This can lead to the creation of a wide range of chemical products, including pharmaceuticals and fragrances .

Action Environment

The action, efficacy, and stability of 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki–Miyaura cross-coupling reactions in which it participates are typically performed under mild and functional group tolerant reaction conditions .

properties

IUPAC Name

2-(4-methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6,11H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJKAJRQPDUAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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